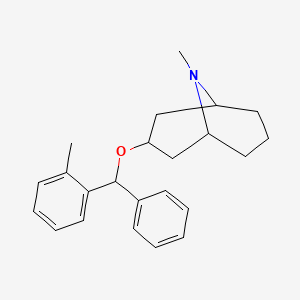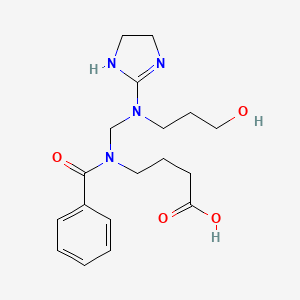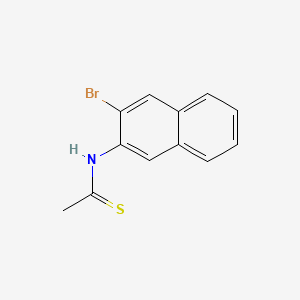
Ethanethioamide, N-(3-bromo-2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- is an organic compound with the molecular formula C₁₂H₁₀BrNS It is a derivative of ethanethioamide, where the ethanethioamide moiety is substituted with a 3-bromo-2-naphthalenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- can be synthesized through a multi-step process:
Bromination of 2-naphthalenone: 2-naphthalenone is reacted with bromine or a brominating agent to yield 3-bromo-2-naphthalenone.
Formation of 3-bromo-2-naphthylacetic acid: The brominated product is then reacted with bromoacetic acid under basic conditions to form 3-bromo-2-naphthylacetic acid.
Thioamide formation: Finally, 3-bromo-2-naphthylacetic acid is reacted with thioacetamide under acidic or basic conditions to yield ethanethioamide, N-(3-bromo-2-naphthalenyl)-.
Industrial Production Methods
While specific industrial production methods for ethanethioamide, N-(3-bromo-2-naphthalenyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thioamide group can be oxidized to a sulfoxide or sulfone, and reduced to an amine or thiol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling reactions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Coupling: Complex aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of ethanethioamide, N-(3-bromo-2-naphthalenyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and thioamide group can participate in various interactions, such as hydrogen bonding or covalent modification of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-bromo-2-naphthyl)acetamide: Similar structure but with an acetamide group instead of a thioamide.
N-(3-bromo-2-naphthyl)benzamide: Contains a benzamide group, offering different reactivity and properties.
N-(3-bromo-2-naphthyl)thiourea: Features a thiourea group, which can form different hydrogen bonding patterns.
Uniqueness
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- is unique due to the presence of both a bromine atom and a thioamide group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
65776-65-0 |
|---|---|
Fórmula molecular |
C12H10BrNS |
Peso molecular |
280.19 g/mol |
Nombre IUPAC |
N-(3-bromonaphthalen-2-yl)ethanethioamide |
InChI |
InChI=1S/C12H10BrNS/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3,(H,14,15) |
Clave InChI |
GJYSHKHREVFSIB-UHFFFAOYSA-N |
SMILES canónico |
CC(=S)NC1=CC2=CC=CC=C2C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


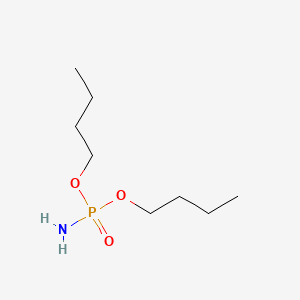
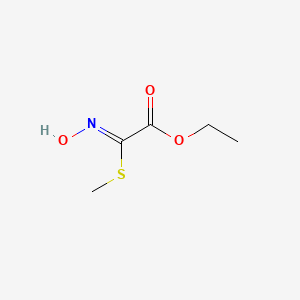
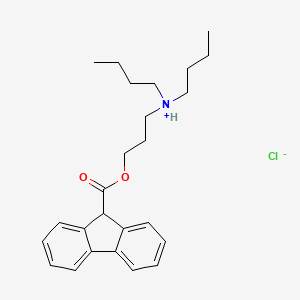

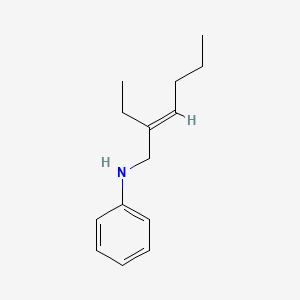
![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)

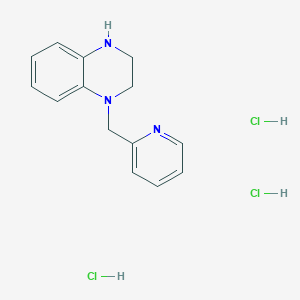
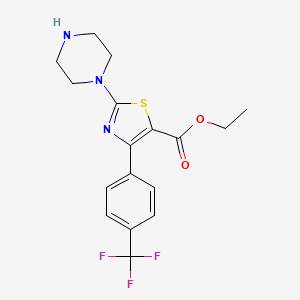
![3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13782010.png)
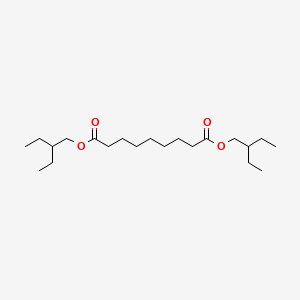
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
